molecular formula C10H11BrClN5O B14932076 N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B14932076
M. Wt: 332.58 g/mol
InChI Key: DBHNEVGUJAQQPN-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Alkylation: The 4-bromo-1H-pyrazole is then alkylated with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to form N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amine.

    Formation of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid: This can be synthesized by chlorination of 1-methyl-1H-pyrazole-5-carboxylic acid using thionyl chloride.

    Amidation: Finally, the N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amine is reacted with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrazole rings can undergo oxidation or reduction reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine or chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3,4-dichlorobenzamide
  • N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide

Uniqueness

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of bromine, chlorine, and pyrazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11BrClN5O

Molecular Weight

332.58 g/mol

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]-4-chloro-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H11BrClN5O/c1-16-9(8(12)5-14-16)10(18)13-2-3-17-6-7(11)4-15-17/h4-6H,2-3H2,1H3,(H,13,18)

InChI Key

DBHNEVGUJAQQPN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NCCN2C=C(C=N2)Br

Origin of Product

United States

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